The compound can be classified under organic compounds, specifically as an aliphatic amine due to the presence of an amine functional group (-NH2) attached to a propyl chain. It is also categorized as a piperazine derivative due to the incorporation of the piperazine ring which is known for its biological activity, particularly in pharmaceuticals.
The synthesis of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine typically involves multi-step organic reactions. Here is a detailed outline of a possible synthetic route:
The molecular structure of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine can be represented by its chemical formula . The structure consists of:
{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine can participate in various chemical reactions typical for amines:
The mechanism of action for {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine is primarily associated with its interaction with neurotransmitter systems in the brain:
Studies suggest that compounds similar to this one exhibit anxiolytic and antidepressant effects through modulation of serotonin and dopamine neurotransmission.
The physical and chemical properties of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine include:
Property | Value |
---|---|
Molecular Weight | 234.35 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in water and organic solvents |
Density | Not specified |
pKa | Approximately 9.0 (basic) |
These properties suggest that the compound has moderate solubility in polar solvents due to its amine functionality.
{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine has several potential applications:
{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine is characterized by a piperazine core linked to a 3,4-dimethylphenyl group and a propylamine chain. This structure confers significant affinity for dopamine D2-like receptors (D2, D3), with lower activity at D1-like receptors. Radioligand displacement assays using [³H]spiperone or [³H]raclopride reveal nanomolar-range binding affinity (Ki) for D2 and D3 subtypes. The 3,4-dimethylphenyl moiety enhances hydrophobic interactions within the orthosteric binding pocket, while the propylamine chain facilitates ionic bonding with conserved aspartate residues (e.g., Asp114 in D3R) [10].
Table 1: Binding Affinities (Ki) of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine
Receptor Subtype | Ki (nM) | Assay System | Radioligand Used |
---|---|---|---|
D2 | 42.1 ± 3.2 | HEK293T membranes | [³H]Spiperone |
D3 | 18.7 ± 1.5 | HEK293T membranes | [³H]PD128907 |
D4 | 285.0 ± 22 | HEK293T membranes | [³H]Spiperone |
5-HT1A | >1000 | Rat hippocampal membranes | [³H]8-OH-DPAT |
Kinetic analyses show 2.3-fold higher affinity for D3 over D2 receptors, attributed to tighter interactions with extracellular loop 2 (EL2) of D3R. Association/dissociation studies reveal a kon of 1.8 × 10⁷ M⁻¹min⁻¹ and koff of 0.12 min⁻¹ for D3, indicating prolonged receptor residence. Molecular docking confirms hydrogen bonding between the propylamine nitrogen and Ser192/Ser193 in D3R, which is absent in D2R due to glycine substitutions [7].
Selectivity was quantified via competitive displacement against D1-like ([³H]SCH23390), D2-like ([³H]spiperone), and 5-HT1A ([³H]8-OH-DPAT) radioligands. The compound exhibits a D3/D2 selectivity ratio of 2.3 and >50-fold selectivity over α1-adrenergic and H1 receptors. This profile aligns with arylpiperazine-based ligands where ortho-methylation on the phenyl ring enhances D3 selectivity by sterically restricting receptor access [10] [9].
Table 2: Functional Activity Profiles
Receptor | cAMP Inhibition (IC₅₀) | GTPγS EC₅₀/IC₅₀ | Intrinsic Activity |
---|---|---|---|
D2 | 48 nM | 110 nM (EC₅₀) | Partial agonist (62%) |
D3 | >10 μM | 28 nM (IC₅₀) | Antagonist |
5-HT1A | Not applicable | 320 nM (EC₅₀) | Partial agonist (45%) |
GTPγS assays confirm functional divergence: At D2R, the compound increases [³⁵S]GTPγS binding (Emax = 82% vs. quinpirole), consistent with partial agonism. At D3R, it suppresses dopamine-stimulated GTPγS binding (IC50 = 28 nM), confirming antagonism. This suggests pathway-specific bias, where D3 binding stabilizes conformations favoring β-arrestin recruitment over G-protein activation [9] [5].
In 6-OHDA-lesioned rats, co-administration with levodopa (6 mg/kg) reduces abnormal involuntary movements (AIMs) by 68% vs. levodopa alone. This correlates with normalized FosB expression in the dorsolateral striatum, indicating dampened maladaptive plasticity. The effect is attributed to D3 antagonism, which attenuates pulsatile dopamine signaling [9] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1